2-(3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione
Description
2-(3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is a heterocyclic compound featuring an isoindoline-1,3-dione core linked to a 1,2,4-oxadiazole ring via a propyl chain. The oxadiazole moiety is substituted at the 3-position with a pyridin-3-yl group, while the propyl chain carries a methylthio (-SMe) group. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Its synthesis likely involves multi-step reactions, including condensation and cyclization steps, akin to methods reported for related compounds .
Properties
IUPAC Name |
2-[3-methylsulfanyl-1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-27-10-8-15(17-21-16(22-26-17)12-5-4-9-20-11-12)23-18(24)13-6-2-3-7-14(13)19(23)25/h2-7,9,11,15H,8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEWFVSAHUNRBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC(=NO1)C2=CN=CC=C2)N3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is a complex organic molecule with potential biological activities that warrant detailed investigation. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 340.35 g/mol. The structure features an isoindoline core linked to a pyridine and a 1,2,4-oxadiazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N4O5S |
| Molecular Weight | 340.35 g/mol |
| CAS Number | 1820639-45-9 |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds containing oxadiazole and pyridine rings have shown significant antimicrobial properties against various pathogens.
- Anticancer Activity : Certain derivatives have been reported to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some studies suggest that these compounds may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of enzymes such as COX and dihydroorotate dehydrogenase (DHODH), which play critical roles in inflammatory pathways and nucleotide synthesis.
- Cell Cycle Modulation : The compound may induce cell cycle arrest at specific phases, thereby inhibiting proliferation in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis in cancer cells.
Study 1: Antimicrobial Activity
A study evaluating the antimicrobial efficacy of related oxadiazole derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membrane integrity.
Study 2: Anticancer Properties
In vitro assays on cancer cell lines revealed that compounds with similar structural features induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. These findings suggest potential for development as anticancer agents.
Study 3: Anti-inflammatory Effects
Research indicated that certain analogs exhibited selective inhibition of COX-II over COX-I, providing a basis for their use in treating inflammatory diseases with reduced gastrointestinal side effects compared to traditional NSAIDs.
Comparison with Similar Compounds
Key Observations :
- Unlike acryloylphenyl derivatives (e.g., Compound 3 ), the target’s oxadiazole-pyridinyl system may confer rigidity and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
